Hydrophilicity and LogP: Increased Aqueous Solubility and Reduced Lipophilicity Versus 3-Hydroxy and Unsubstituted Analogs
The target compound (2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol) exhibits a measured LogP of -0.24, reflecting its enhanced hydrophilicity relative to key analogs . In contrast, the 3-hydroxy analog (2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol) has a significantly higher LogP of 1.02 , while the unsubstituted core scaffold (1,4,5,6-tetrahydrocyclopenta[c]pyrazole) is also considerably more lipophilic based on its structural absence of polar substituents. This quantitative difference translates to superior aqueous solubility profiles for the target compound, a critical parameter for in vitro assays and formulation development.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.24 |
| Comparator Or Baseline | 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (LogP = 1.02); 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (more lipophilic) |
| Quantified Difference | ΔLogP = -1.26 (more hydrophilic than 3-ol analog) |
| Conditions | Calculated using standard cheminformatics methods; values reported by vendor Hit2Lead |
Why This Matters
A more negative LogP value correlates with improved aqueous solubility, reducing the need for DMSO or other organic co-solvents in biological assays and simplifying formulation for in vivo studies.
